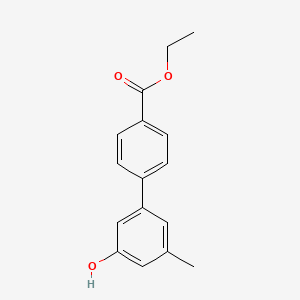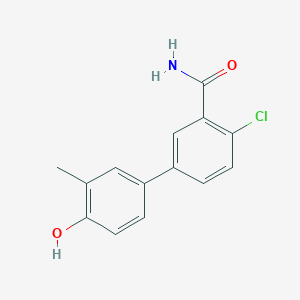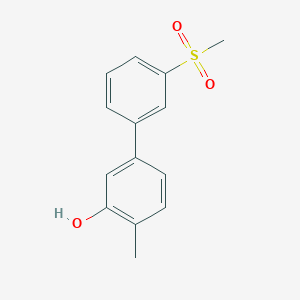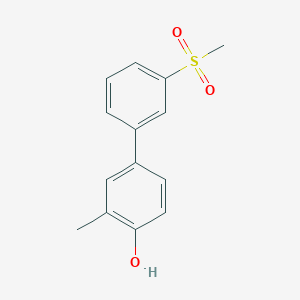
5-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% (5-CCP-2MP) is a synthetic compound that has been used in various scientific research applications. It is a phenolic compound that has a wide range of uses, including as a reagent, an inhibitor, and a catalyst. 5-CCP-2MP has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology.
Scientific Research Applications
5-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% has been used in various scientific research applications. It has been used as an inhibitor of enzymes, as a catalyst for organic reactions, and as a reagent for the synthesis of other compounds. It has also been used in the study of the structure and function of proteins and other biological molecules.
Mechanism of Action
The mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% is not well understood. It is believed that 5-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% binds to certain proteins, which can affect their structure and function. It is also believed that 5-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% can inhibit the activity of certain enzymes, which can affect the metabolism of certain compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% are not well understood. It has been shown to inhibit the activity of certain enzymes, which can affect the metabolism of certain compounds. It has also been shown to bind to certain proteins, which can affect their structure and function.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% in laboratory experiments is that it is relatively easy to obtain. It can be synthesized from readily available starting materials, and it can be purified using recrystallization. The main limitation is that the mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% is not well understood.
Future Directions
Future research on 5-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% should focus on understanding its mechanism of action and its biochemical and physiological effects. Additionally, research should be conducted to explore its potential applications in the fields of chemistry, biochemistry, and pharmacology. Finally, further research should be conducted to identify new uses for 5-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95%, as well as to develop more efficient and cost-effective methods for its synthesis and purification.
Synthesis Methods
5-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% is synthesized by a two-step process. The first step involves the reaction of 4-chlorophenol with 3-carbamoyl-2-methylphenol in an acid-catalyzed reaction. The second step involves the reaction of the resulting product with an amine to form the desired 5-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95%. The reaction conditions are not particularly demanding, and the product can be purified by recrystallization.
properties
IUPAC Name |
2-chloro-5-(3-hydroxy-4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-8-2-3-10(7-13(8)17)9-4-5-12(15)11(6-9)14(16)18/h2-7,17H,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJNZWLSZMYQIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683993 |
Source


|
| Record name | 4-Chloro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261888-39-4 |
Source


|
| Record name | 4-Chloro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(N-Ethylaminocarbonyl)phenyl]-3-methylphenol, 95%](/img/structure/B6372288.png)











